molecular formula C26H26N4 B12833596 1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine

1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine

Cat. No.: B12833596
M. Wt: 394.5 g/mol
InChI Key: UHIXFUMVHZAVGP-UHFFFAOYSA-N
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Description

N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) is a complex organic compound with the molecular formula C30H28N6 It is known for its unique structure, which consists of a biphenyl core linked to two N1-methylbenzene-1,4-diamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acid derivatives.

    Attachment of N1-Methylbenzene-1,4-Diamine Groups: The biphenyl core is then reacted with N1-methylbenzene-1,4-diamine under specific conditions to form the final compound. This step often involves the use of a catalyst such as palladium on carbon and a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.

    Substitution: Various nucleophiles such as halides or alkoxides; reactions often require a catalyst and elevated temperatures.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted amine compounds.

Scientific Research Applications

N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) has several applications in scientific research:

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

    Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency of reactions.

Mechanism of Action

The mechanism of action of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth and differentiation, making it a candidate for cancer research.

Comparison with Similar Compounds

Similar Compounds

    N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-methylbenzene-1,4-diamine): Known for its biphenyl core and two N1-methylbenzene-1,4-diamine groups.

    N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-ethylbenzene-1,4-diamine): Similar structure but with ethyl groups instead of methyl groups.

  • **N1,N1’-([1,1’-Biphenyl]-4,4

Properties

Molecular Formula

C26H26N4

Molecular Weight

394.5 g/mol

IUPAC Name

4-N-[4-[4-(4-amino-N-methylanilino)phenyl]phenyl]-4-N-methylbenzene-1,4-diamine

InChI

InChI=1S/C26H26N4/c1-29(25-15-7-21(27)8-16-25)23-11-3-19(4-12-23)20-5-13-24(14-6-20)30(2)26-17-9-22(28)10-18-26/h3-18H,27-28H2,1-2H3

InChI Key

UHIXFUMVHZAVGP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N

Origin of Product

United States

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